molecular formula C20H24N2O5 B13739029 Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate CAS No. 41734-85-4

Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate

Cat. No.: B13739029
CAS No.: 41734-85-4
M. Wt: 372.4 g/mol
InChI Key: WLKAPQROLQEIEH-UHFFFAOYSA-N
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Description

Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives have garnered significant attention due to their versatile applications in various fields, including optoelectronics, pharmaceuticals, and materials science. The oxalate form of this compound is particularly interesting due to its enhanced solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate typically involves multiple steps The initial step often includes the functionalization of carbazole at the 9-position with a 3-dimethylaminopropyl group This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final step involves the formation of the oxalate salt, which enhances the compound’s solubility and stability for various applications.

Chemical Reactions Analysis

Types of Reactions

Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or silver oxide, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acetone, silver oxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkylating agents for nucleophilic substitution, methoxy-containing reagents for electrophilic substitution.

Major Products Formed

Scientific Research Applications

Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, known for its aromatic properties and applications in optoelectronics.

    9-Ethylcarbazole: A derivative with similar applications but different solubility and stability profiles.

    4-Methoxycarbazole: Another derivative with distinct electronic properties due to the methoxy group.

Uniqueness

Carbazole, 9-(3-dimethylaminopropyl)-4-methoxy-, oxalate stands out due to its unique combination of functional groups, which confer enhanced solubility, stability, and a broad range of applications. Its oxalate form further improves its usability in various scientific and industrial contexts.

Properties

CAS No.

41734-85-4

Molecular Formula

C20H24N2O5

Molecular Weight

372.4 g/mol

IUPAC Name

2-hydroxy-2-oxoacetate;3-(4-methoxycarbazol-9-yl)propyl-dimethylazanium

InChI

InChI=1S/C18H22N2O.C2H2O4/c1-19(2)12-7-13-20-15-9-5-4-8-14(15)18-16(20)10-6-11-17(18)21-3;3-1(4)2(5)6/h4-6,8-11H,7,12-13H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

WLKAPQROLQEIEH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCN1C2=C(C3=CC=CC=C31)C(=CC=C2)OC.C(=O)(C(=O)[O-])O

Origin of Product

United States

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